![molecular formula C13H14N2 B2970289 2-[(Phenylamino)methyl]aniline CAS No. 20887-06-3](/img/structure/B2970289.png)
2-[(Phenylamino)methyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Phenylamino)methyl]aniline is a derivative of phenylamine, also known as aniline or aminobenzene . Phenylamine has an -NH2 group attached directly to a benzene ring .
Synthesis Analysis
The synthesis of 2-[(Phenylamino)methyl]aniline involves a Mannich reaction, a three-component condensation reaction involving an active hydrogen compound, formaldehyde, and a secondary or tertiary amine . This reaction is a key step in the synthesis of many bioactive molecules .Molecular Structure Analysis
The crystal structure of 2-[(phenylamino)methyl]aniline, C15H12N2O2, crystallizes in the triclinic space group Pī with cell parameters of a = 7.1176 (2) Å, b = 8.5533 (3) Å, c = 10.9163 (4) Å, α = 95.937 (2)°, β = 102.975 (2)°, γ = 108.474 (2)°, V = 603.18 (4) Å3 and Z = 2 .Chemical Reactions Analysis
The chemical reactions of 2-[(Phenylamino)methyl]aniline involve the formation of a Mannich base in which a methyl group bridges the molecules of phthalimide and aniline molecules . The dihedral angle between the phthalimide and aniline is 75.47 (3)° .Scientific Research Applications
Pharmaceutical Research
Compounds like “2-[(Phenylamino)methyl]aniline” may be explored for their potential medicinal properties. For example, anilines are often investigated for their anti-inflammatory activities, as they can inhibit certain inflammatory mediators .
Catalysis
Aniline compounds can act as ligands in catalytic systems. They might bind to metals and facilitate various chemical reactions, including methylation of anilines with methanol .
Safety and Hazards
Future Directions
The future directions of 2-[(Phenylamino)methyl]aniline research could involve the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector . The pharmaceutical or drug industries need a simplistic synthesis approach that can afford a wide range of azo dye derivatives .
properties
IUPAC Name |
2-(anilinomethyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c14-13-9-5-4-6-11(13)10-15-12-7-2-1-3-8-12/h1-9,15H,10,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGJUAWKSBSUKCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCC2=CC=CC=C2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Phenylamino)methyl]aniline |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.